Hexanoic acid,3,5,5-trimethyl-, 2-ethylhexyl ester
Overview
Description
Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester is an organic compound with the molecular formula C17H34O2 and a molecular weight of 270.45 g/mol . This compound is a colorless liquid that is insoluble in water but soluble in most organic solvents . It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester is typically synthesized through the esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation to obtain the desired ester.
Industrial production of this compound follows a similar process but on a larger scale. The raw materials, 3,5,5-trimethylhexanoic acid and 2-ethylhexanol, are mixed in large reactors with an acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion. The product is then separated and purified using industrial distillation techniques .
Chemical Reactions Analysis
Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester involves its interaction with various molecular targets and pathways. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness . In biological systems, it can interact with cell membranes and proteins, affecting their structure and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester can be compared with other similar esters, such as:
Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester: Similar in structure and properties.
The uniqueness of hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester lies in its specific combination of chemical properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
octan-3-yl 7-methyloctanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-5-7-9-13-16(6-2)19-17(18)14-11-8-10-12-15(3)4/h15-16H,5-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTKMMVOGBZDPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)OC(=O)CCCCCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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